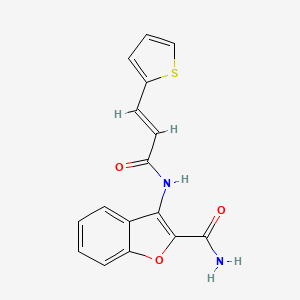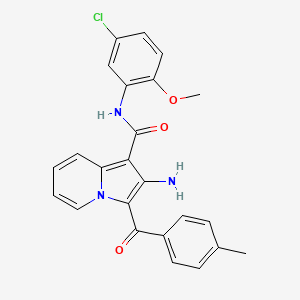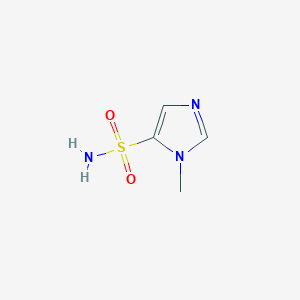![molecular formula C13H14N2OS B2609096 1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea CAS No. 1251624-91-5](/img/structure/B2609096.png)
1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea is an organic compound that features a phenyl group, a thiophene ring, and a urea moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique electronic properties to the molecule, making it a valuable subject for research.
Aplicaciones Científicas De Investigación
1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Direcciones Futuras
Thiophene-based analogs have been a topic of interest for many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes of “1-Phenyl-3-(2-(thiophen-3-yl)ethyl)urea” and its derivatives might be promising for further development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea typically involves the reaction of phenyl isocyanate with 2-(thiophen-3-yl)ethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the urea moiety or the thiophene ring.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced urea derivatives, thiophene ring hydrogenation products.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-Phenyl-3-[2-(thiophen-2-yl)ethyl]urea: Similar structure but with the thiophene ring in a different position.
1-Phenyl-3-[2-(furan-3-yl)ethyl]urea: Contains a furan ring instead of a thiophene ring.
1-Phenyl-3-[2-(pyridin-3-yl)ethyl]urea: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: 1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea is unique due to the electronic properties imparted by the thiophene ring. This makes it particularly valuable in the development of materials with specific electronic characteristics, such as organic semiconductors.
Propiedades
IUPAC Name |
1-phenyl-3-(2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c16-13(15-12-4-2-1-3-5-12)14-8-6-11-7-9-17-10-11/h1-5,7,9-10H,6,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRHFULVQMFHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609014.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2609015.png)

![Tert-butyl 4-{[(3-chloropyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B2609018.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2609021.png)


![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2609025.png)
![1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-3-phenylpropan-1-one](/img/structure/B2609026.png)
![N-(3,4-dimethoxyphenethyl)-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2609028.png)
![6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole](/img/structure/B2609030.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B2609034.png)
